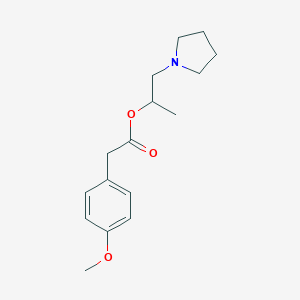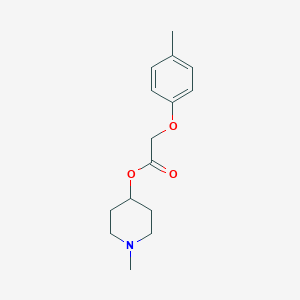![molecular formula C18H20INO2 B294919 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)
1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzoic acid, and its unique chemical structure makes it an ideal candidate for various research applications. In
Mécanisme D'action
The mechanism of action of 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate is not well understood. However, it is believed that this compound interacts with various receptors in biological systems, including dopamine receptors and serotonin receptors. This interaction may lead to changes in receptor activity, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it is believed that this compound may have effects on various biological processes, including neurotransmitter release and receptor activity. Additionally, this compound may have effects on cellular signaling pathways, which can have downstream effects on gene expression and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate in lab experiments is its ability to selectively label proteins and peptides with iodine-125. This allows for their detection and quantification in biological samples, which can be useful for various research applications. Additionally, this compound can be used as a radioligand in receptor binding assays, which allows for the identification and characterization of various receptors in biological systems.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied in terms of its toxicity, and caution should be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for research involving 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate. One potential direction is to further investigate the mechanism of action of this compound, including its interactions with various receptors in biological systems. Additionally, future research could focus on the potential therapeutic applications of this compound, including its use as a radioligand for the diagnosis and treatment of various diseases. Finally, future research could focus on the development of new synthesis methods for this compound, which could improve its efficiency and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-iodobenzoic acid with benzylamine to produce 2-iodobenzylamine. This intermediate product is then reacted with 2-bromo-1-phenylpropan-1-one to produce the final product, this compound.
Applications De Recherche Scientifique
1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate has various scientific research applications, including its use as a labeling agent for proteins and peptides. This compound can be used to selectively label proteins and peptides with iodine-125, which allows for their detection and quantification in biological samples. Additionally, this compound can be used as a radioligand in receptor binding assays, which allows for the identification and characterization of various receptors in biological systems.
Propriétés
Formule moléculaire |
C18H20INO2 |
|---|---|
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
1-[benzyl(methyl)amino]propan-2-yl 2-iodobenzoate |
InChI |
InChI=1S/C18H20INO2/c1-14(12-20(2)13-15-8-4-3-5-9-15)22-18(21)16-10-6-7-11-17(16)19/h3-11,14H,12-13H2,1-2H3 |
Clé InChI |
AZLNEGKRNAPIKU-UHFFFAOYSA-N |
SMILES |
CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2I |
SMILES canonique |
CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)

![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)


